trans-1-Amino-2-methylindane
Description
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(1S,2R)-2-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7,10H,6,11H2,1H3/t7-,10+/m1/s1 |
InChI Key |
PTOLXLSYGKBIJB-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC=CC=C2[C@H]1N |
Canonical SMILES |
CC1CC2=CC=CC=C2C1N |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Oxime Intermediates
A widely employed method involves the hydrogenation of oxime precursors. For example, the reduction of trans-2-oximido-1-p-chlorobenzene acetone using Raney nickel under hydrogen pressure (0.5–0.8 MPa) yields trans-1-amino-2-methylindane with >88% yield . Key parameters include:
| Parameter | Optimal Conditions |
|---|---|
| Catalyst | Raney nickel (40–300 mesh) |
| Solvent | Anhydrous methanol |
| Temperature | 28–30°C |
| Hydrogen Pressure | 0.4–0.8 MPa |
| Reaction Time | 7–9 hours |
This method is scalable (1–10 mmol) and avoids strong acids/bases, minimizing environmental impact .
Stereoselective Reductive Amination
Reductive amination of ketones with ammonia or primary amines offers a direct route. Sodium cyanoborohydride (NaBHCN) or BH·THF in acidic media selectively reduces imine intermediates to the trans-configured amine. For instance:
-
Substrate : 2-Methylindan-1-one
-
Amine Source : Ammonia or methylamine
-
Yield : 75–89% with 97% cis selectivity (post-epimerization to trans) .
Mechanistic studies highlight the role of solvent polarity in controlling periselectivity, with DMF enhancing reaction rates by stabilizing intermediates .
Resolution of Racemic Mixtures
Racemic trans-1-amino-2-methylindane can be resolved using chiral auxiliaries:
-
Chiral Acids : Tartaric acid or camphorsulfonic acid form diastereomeric salts, separable via crystallization .
-
Enzymatic Hydrolysis : Lipases or esterases selectively hydrolyze acylated derivatives, yielding enantiopure trans-isomers (e.g., 96:4 er using Candida antarctica lipase) .
A patent by demonstrates the use of N-benzoyl derivatives for resolution, achieving >99% enantiomeric excess (ee) after recrystallization.
Asymmetric Epoxidation and Ring-Opening
Asymmetric synthesis via epoxidation of indene derivatives, followed by aminolysis, provides enantiomerically pure trans-1-amino-2-methylindane:
-
Epoxidation : Jacobsen’s Mn(III)-salen catalyst converts indene to trans-epoxide (92% ee) .
-
Aminolysis : Reaction with ammonia in tetrahydrofuran (THF) at 80°C yields the target compound (85% yield) .
Palladium-Catalyzed Cyclization
A one-pot asymmetric synthesis combines allylboration and Mizoroki–Heck cyclization:
-
Substrate : 2-Bromoaryl ketones
-
Catalyst : Pd(PPh) with chiral BINOL ligands
-
Conditions : 135°C in toluene, 18 hours
This method avoids racemization and is compatible with electron-deficient aryl groups .
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 88% | Moderate | High |
| Reductive Amination | 89% | High | Moderate |
| Chiral Resolution | 95% ee | Very High | Low |
| Asymmetric Epoxidation | 85% | Very High | Moderate |
| Palladium Cyclization | 70% | High | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
